molecular formula C10H6F2N2O2 B3025243 3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1038550-27-4

3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B3025243
CAS RN: 1038550-27-4
M. Wt: 224.16 g/mol
InChI Key: ZRBZHCIHCLBBIZ-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)-1H-pyrazole-5-carboxylic acid, also known as 3-difluorophenylpyrazole-5-carboxylic acid, is a novel and versatile compound with a wide range of applications in scientific research and laboratory experiments. It is a heterocyclic organic compound with a unique cyclic structure and a wide range of properties, making it an attractive choice for research and development. 3-difluorophenylpyrazole-5-carboxylic acid is used as a building block for the synthesis of a variety of compounds, including drugs, pesticides, and other pharmaceuticals. Additionally, it is used as a reagent in various chemical reactions, such as the synthesis of benzodiazepines and other drugs. This compound has been studied extensively in the past few decades, and its properties and applications are still being explored.

Scientific Research Applications

Functionalization and Synthesis

  • Functionalization Reactions

    A study describes the functionalization reactions of pyrazole-3-carboxylic acid, including 3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid derivatives. These compounds were converted into corresponding carboxamides and imidazo derivatives through specific reactions, emphasizing the potential for creating a variety of chemical structures (Yıldırım, Kandemirli, & Demir, 2005).

  • Synthesis of Derivatives

    Another research focused on synthesizing various pyrazole dicarboxylic acid derivatives from 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid. This highlights the chemical versatility and potential applications in creating novel compounds for further study (Kasımoğulları & Arslan, 2010).

Chemical Analysis and Characterization

  • Theoretical Studies on Reactions: Detailed experimental and theoretical studies on the reactions of 1H-pyrazole-3-carboxylic acid and its derivatives have been conducted. These studies provide insight into the reaction mechanisms and structural analysis of the synthesized compounds (Yıldırım & Kandemirli, 2006).

Novel Synthesis Processes

  • Efficient Synthesis Methods: A study described an efficient method for synthesizing novel pyrazolo[3,4-b]pyridine products through condensation reactions. This represents advancements in synthetic methodologies for pyrazole derivatives (Ghaedi et al., 2015).

Medicinal Chemistry and Catalysis Applications

  • Antibacterial Activities

    Research on derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, a compound structurally similar to 3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid, has shown potential antibacterial activities. This suggests possible applications in medicinal chemistry (Bildirici, Şener, & Tozlu, 2007).

  • Novel Ligands for Metal Complex Catalysis

    A study aimed to create novel ligands based on 1H-pyrazole-3(5)-carboxylic acids for use in medicinal chemistry and metal complex catalysis. This demonstrates the compound's potential in creating polychelated ligands (Dalinger et al., 2020).

Optical and Nonlinear Optical Properties

  • Optical Nonlinearity Studies: Research on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, related to the chemical class of 3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid, has been conducted to explore their potential in optical nonlinearity applications (Chandrakantha et al., 2013).

Mechanism of Action

The mechanism of action for “3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid” is not specified in the sources retrieved .

Future Directions

The future directions for “3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid” are not specified in the sources retrieved .

properties

IUPAC Name

3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O2/c11-6-2-1-5(3-7(6)12)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBZHCIHCLBBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NNC(=C2)C(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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